
tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 2-(trifluoromethyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C10H17F3N2O2 . It is used for research purposes .
Molecular Structure Analysis
The InChI code of “this compound” is 1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-6-7(15)10(11,12)13/h7,14H,4-6H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 254.25 . It has a predicted boiling point of 263.4±35.0 °C and a predicted density of 1.189±0.06 g/cm3 . The compound should be stored at 2-8°C and protected from light .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Characterization : Compounds like tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate are synthesized and characterized using spectroscopic techniques such as FT-IR, NMR, and LCMS. For instance, derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate have been synthesized and characterized, offering insights into their molecular structure (Kulkarni et al., 2016).
Crystal Structure Analysis : The crystal and molecular structures of similar compounds are studied, revealing details like bond lengths and angles, and the overall molecular conformation. This information is critical for understanding the compound's properties and potential applications (Mamat et al., 2012).
Biological Evaluation
- Antibacterial and Antifungal Activities : Derivatives of this compound have been evaluated for their antibacterial and antifungal properties. This includes assessing their effectiveness against various microorganisms, which could lead to potential pharmaceutical applications (Kulkarni et al., 2016).
Chemical Reactions and Interactions
- Chemical Reactivity and Self-Assembly : Studies have explored the reactivity of this compound derivatives and their potential for self-assembly in creating supramolecular structures. This can be important in the development of new materials or in the field of nanotechnology (Yang et al., 2009).
Anticorrosive Properties
- Anticorrosive Applications : Certain derivatives of this compound, such as tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, have been investigated for their anticorrosive properties. This research focuses on their effectiveness in protecting metals like carbon steel from corrosion, particularly in harsh chemical environments (Praveen et al., 2021).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
tert-butyl 2-(trifluoromethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-14-6-7(15)10(11,12)13/h7,14H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGMABGNQLJFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1377790.png)
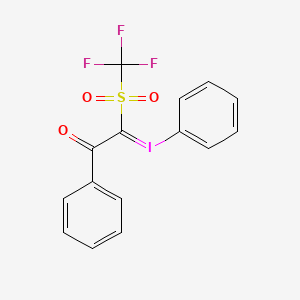
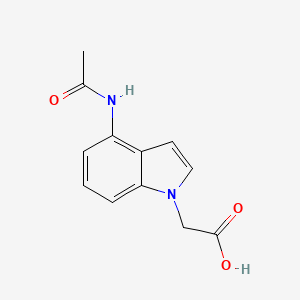
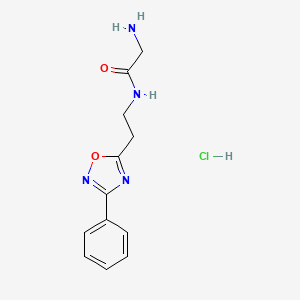
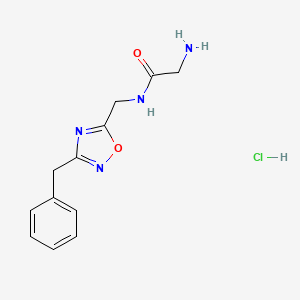
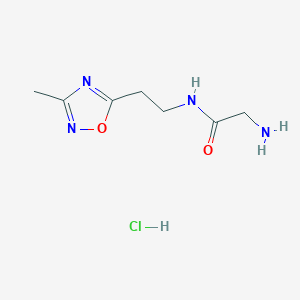
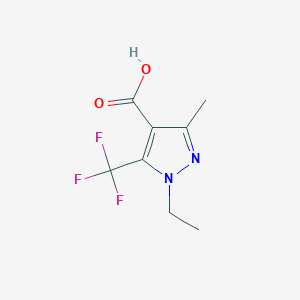

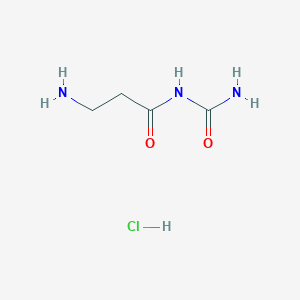

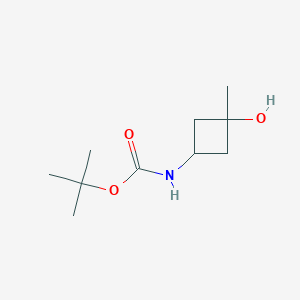
![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1377807.png)

